2-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
2-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid is a chemical compound that belongs to the pyrrolidine family. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . This compound is characterized by the presence of a pyrrolidine ring with a ketone group at the 2-position, an isopropyl group at the 3-position, and a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of an appropriate amine with a ketone or aldehyde can lead to the formation of the pyrrolidine ring . The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions at the pyrrolidine ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol derivatives .
Scientific Research Applications
2-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Similar in structure but lacks the isopropyl group.
Pyrrolidine-2,5-diones: Contains additional ketone groups.
Prolinol: A hydroxyl derivative of pyrrolidine.
Uniqueness
2-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on the pyrrolidine ring, as well as the isopropyl substitution. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-oxo-3-propan-2-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-5(2)8(7(11)12)3-4-9-6(8)10/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
UCKPVTRFZMBOOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCNC1=O)C(=O)O |
Origin of Product |
United States |
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